molecular formula C22H28ClNO3 B15382392 Fmoc-(s)-3-amino-5-methylhexan-1-ol hcl

Fmoc-(s)-3-amino-5-methylhexan-1-ol hcl

Cat. No.: B15382392
M. Wt: 389.9 g/mol
InChI Key: XBACVSBMMDYHBW-PKLMIRHRSA-N
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Description

Fmoc-(S)-3-amino-5-methylhexan-1-ol HCl is a chiral, Fmoc-protected amino alcohol derivative used extensively in peptide synthesis and medicinal chemistry. Its structure features a 5-methylhexanol backbone with an (S)-configured amino group at the third carbon, protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in solid-phase peptide synthesis (SPPS) workflows. This compound is valued for introducing β-amino alcohol motifs into peptides, which can influence secondary structure, stability, and biological activity .

Key physicochemical properties include:

  • Molecular formula: C₂₂H₂₆ClNO₃ (based on structural analogs in )
  • Molecular weight: ~396.9 g/mol
  • Functional groups: Fmoc-protected amine, primary alcohol, tertiary branching (5-methyl group)

Its synthesis typically involves stereoselective methods, such as Grignard additions or enzymatic resolutions, followed by Fmoc protection and HCl salt formation .

Properties

Molecular Formula

C22H28ClNO3

Molecular Weight

389.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C22H27NO3.ClH/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21;/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25);1H/t16-;/m1./s1

InChI Key

XBACVSBMMDYHBW-PKLMIRHRSA-N

Isomeric SMILES

CC(C)C[C@@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Canonical SMILES

CC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Backbone Flexibility : Unlike Fmoc-β-Homoleu-OH (carboxylic acid terminus), the target compound’s alcohol group reduces hydrophobicity, making it suitable for aqueous-phase coupling reactions .

Stereochemical Impact: The (S)-configuration at C3 contrasts with (R)-configured analogs like Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, which may exhibit divergent binding affinities in chiral environments .

Functional Group Diversity: The hydroxyl group in Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid enables hydrogen bonding, whereas the target compound’s primary alcohol offers milder reactivity for selective derivatization .

Solubility and Stability

  • The HCl salt of the target compound improves aqueous solubility (critical for SPPS) compared to neutral analogs like Fmoc-β-Homoleu-OH, which require organic solvents (e.g., DMF) for dissolution .
  • The α,β-unsaturated system in Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid increases susceptibility to Michael additions, limiting its utility in nucleophilic environments .

Commercial Availability and Specifications

Compound Purity Price (1g) Supplier
This compound >97% $6,500 Sigma-Aldrich
Fmoc-β-Homoleu-OH >97% $20,000 Kanto Reagents
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid >95% Custom quote Pharmint

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